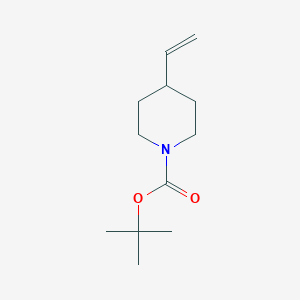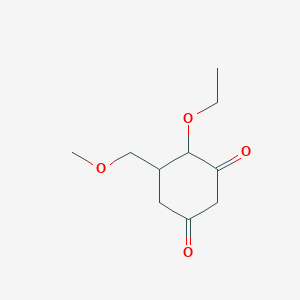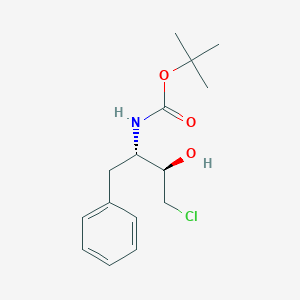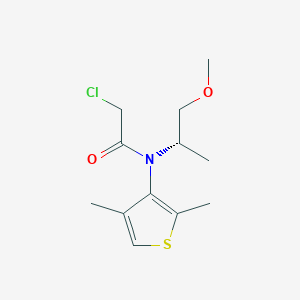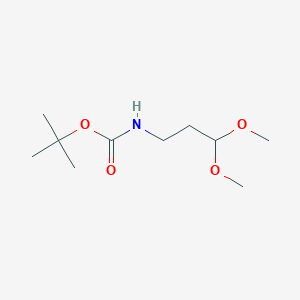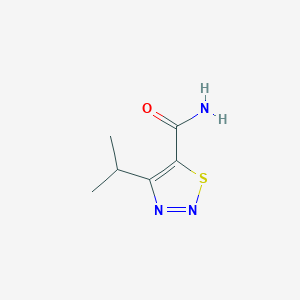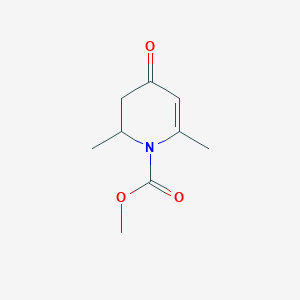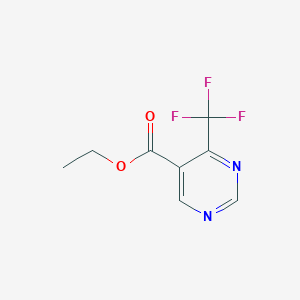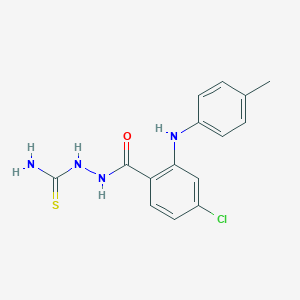
Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide, also known as CMT-3, is a synthetic compound that has been studied for its potential anti-cancer properties. It belongs to the family of thiosemicarbazones, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide is not fully understood. However, it is believed to act through multiple pathways, including inhibition of ribonucleotide reductase, induction of oxidative stress, and activation of p53 tumor suppressor protein. Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix and play an important role in cancer cell invasion and metastasis.
Efectos Bioquímicos Y Fisiológicos
Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the activity of various enzymes involved in cancer cell growth and metastasis. Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as inhibit the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been extensively studied for its potential anti-cancer properties, and its mechanism of action is well understood. However, there are also limitations to using Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide in lab experiments. It has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its therapeutic potential. In addition, its efficacy in vivo may be affected by its poor solubility and bioavailability.
Direcciones Futuras
There are several future directions for research on Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide. One area of research is to optimize its formulation to improve its solubility and bioavailability. Another area of research is to identify biomarkers that can predict the response of cancer cells to Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide. In addition, further studies are needed to determine the optimal dosing and schedule of Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide for maximum efficacy and minimal toxicity. Overall, Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide shows promise as a potential anti-cancer agent, and further research is needed to fully explore its therapeutic potential.
Métodos De Síntesis
The synthesis of Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide involves the condensation of 4-chloro-2-nitroaniline with 4-methylbenzaldehyde in the presence of sodium methoxide to produce 4-chloro-2-((4-methylphenyl)amino)benzaldehyde. The resulting aldehyde is then reacted with thiosemicarbazide in the presence of acetic acid to yield Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide. The synthesis method has been optimized to yield high purity and high yield of Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has been extensively studied for its potential anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has also been shown to inhibit the growth and metastasis of cancer cells in animal models. In addition, Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has been studied for its potential anti-inflammatory and anti-viral properties.
Propiedades
Número CAS |
195370-35-5 |
|---|---|
Nombre del producto |
Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide |
Fórmula molecular |
C15H15ClN4OS |
Peso molecular |
334.8 g/mol |
Nombre IUPAC |
[[4-chloro-2-(4-methylanilino)benzoyl]amino]thiourea |
InChI |
InChI=1S/C15H15ClN4OS/c1-9-2-5-11(6-3-9)18-13-8-10(16)4-7-12(13)14(21)19-20-15(17)22/h2-8,18H,1H3,(H,19,21)(H3,17,20,22) |
Clave InChI |
XXZLGJOJWOLSRA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)NNC(=S)N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)NNC(=S)N |
Otros números CAS |
195370-35-5 |
Sinónimos |
Benzoic acid, 4-chloro-2-((4-methylphenyl)amino)-, 2-(aminothioxomethy l)hydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



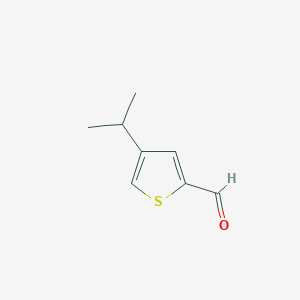
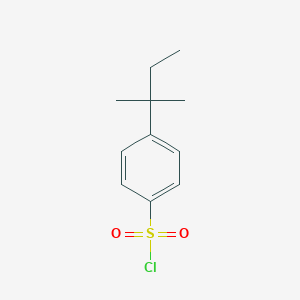
![2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B69963.png)
![4-[5-(Trifluoromethyl)pyrid-2-yloxy]thiobenzamide](/img/structure/B69964.png)

